molecular formula C8H20N2 B13573729 N1,N1-diethyl-2-methylpropane-1,3-diamine CAS No. 889889-06-9

N1,N1-diethyl-2-methylpropane-1,3-diamine

Katalognummer: B13573729
CAS-Nummer: 889889-06-9
Molekulargewicht: 144.26 g/mol
InChI-Schlüssel: WDCCROLLJZMYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N1-diethyl-2-methylpropane-1,3-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-2-methylpropane-1,3-diamine typically involves the reaction of diethylamine with 2-methylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency and cost-effectiveness of the industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1-diethyl-2-methylpropane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N1,N1-diethyl-2-methylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N1,N1-diethyl-2-methylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the molecular targets being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethyl-1,3-propanediamine: A similar diamine with two methyl groups instead of ethyl groups.

    N-methyl-1,3-propanediamine: A diamine with one methyl group and one hydrogen atom on each nitrogen.

Uniqueness

N1,N1-diethyl-2-methylpropane-1,3-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of ethyl groups instead of methyl groups can lead to differences in reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other diamines may not be as effective.

Eigenschaften

CAS-Nummer

889889-06-9

Molekularformel

C8H20N2

Molekulargewicht

144.26 g/mol

IUPAC-Name

N',N'-diethyl-2-methylpropane-1,3-diamine

InChI

InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3

InChI-Schlüssel

WDCCROLLJZMYQF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(C)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.